6-Nitro-1H-benzo[d]imidazole-1-carbonitrile
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Overview
Description
6-Nitro-1H-benzo[d]imidazole-1-carbonitrile is a heterocyclic compound that features a benzimidazole core with a nitro group at the 6-position and a cyano group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with cyanogen bromide in the presence of a base, leading to the formation of the desired benzimidazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
6-Nitro-1H-benzo[d]imidazole-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism by which 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
5-Nitro-1H-benzimidazole: Similar structure but with the nitro group at the 5-position.
1H-Benzimidazole-2-carbonitrile: Lacks the nitro group but has a cyano group at the 2-position.
6-Amino-1H-benzo[d]imidazole-1-carbonitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H4N4O2 |
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Molecular Weight |
188.14 g/mol |
IUPAC Name |
6-nitrobenzimidazole-1-carbonitrile |
InChI |
InChI=1S/C8H4N4O2/c9-4-11-5-10-7-2-1-6(12(13)14)3-8(7)11/h1-3,5H |
InChI Key |
KLHVAPFDIBFMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)C#N |
Origin of Product |
United States |
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